BenchChemオンラインストアへようこそ!

N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide

5-HT2B receptor radioligand binding Alzheimer's disease

MW-071 (CAS 1798463-69-0) is the only 5-HT2B receptor antagonist engineered to eliminate the agonist liability linked to valvular heart disease. Its unique furan-methoxyethyl-sulfamoyl-phenylacetamide scaffold delivers pure antagonism and unmatched selectivity (161 GPCRs negative except 5-HT2B, 302 kinases negative, all seven major CYP450 isoforms negative). Preclinical data confirm in vivo rescue of Aβ- and tau-induced cognitive deficits, making it indispensable for Alzheimer's disease research and cardiac safety assays.

Molecular Formula C15H18N2O5S
Molecular Weight 338.38
CAS No. 1798463-69-0
Cat. No. B2784432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide
CAS1798463-69-0
Molecular FormulaC15H18N2O5S
Molecular Weight338.38
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC
InChIInChI=1S/C15H18N2O5S/c1-11(18)17-12-5-7-13(8-6-12)23(19,20)16-10-15(21-2)14-4-3-9-22-14/h3-9,15-16H,10H2,1-2H3,(H,17,18)
InChIKeyJXYPWBUWXJWUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-{[2-(Furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide (CAS 1798463-69-0): A Highly Selective 5‑HT₂B Receptor Antagonist for Alzheimer’s Research


N-(4-{[2-(Furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide (MW 071) is a synthetic small‑molecule sulfamoyl‑phenylacetamide that acts as a potent, highly selective antagonist at the serotonin 5‑HT₂B receptor (5‑HT₂BR) [1]. It belongs to the 5‑HT₂BR antagonist class but distinguishes itself through a unique combination of a furan ring, a methoxyethyl linker and a sulfamoyl‑phenylacetamide core, a structural arrangement that underpins its exceptional GPCR selectivity and absence of 5‑HT₂BR agonist activity [2]. The compound is under active preclinical development for Alzheimer’s disease (AD) and related dementias, where 5‑HT₂BR levels are elevated in patient brains and antagonism rescues synaptic and memory deficits [1][3].

Why N-(4-{[2-(Furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide Cannot Be Replaced by Other 5‑HT₂B Antagonists or Sulfamoyl‑Phenylacetamide Analogs


5‑HT₂B receptor antagonists constitute a structurally diverse class; however, minor modifications to the sulfamoyl‑phenylacetamide scaffold can profoundly alter selectivity, pharmacokinetics and cardiac safety profiles. N‑(4‑{[2‑(Furan‑2‑yl)‑2‑methoxyethyl]sulfamoyl}phenyl)acetamide (MW 071) was specifically optimized to eliminate the 5‑HT₂BR agonist activity that is common among approved serotonergic drugs and that carries a well‑documented risk of valvular heart disease [1]. Unlike many 5‑HT₂B antagonists that retain measurable agonist efficacy or cross‑react with other aminergic receptors, MW 071 exhibits pure antagonism and exquisite selectivity across a panel of 161 GPCRs, with off‑target hits limited to 5‑HT₂BR alone [2]. Consequently, substituting MW 071 with a generic 5‑HT₂B antagonist or a close sulfamoyl‑phenylacetamide analog – without head‑to‑head data – would risk reintroducing on‑target agonist liability or off‑target pharmacology that the specific structure of MW 071 was engineered to avoid.

Quantitative Differentiation of N-(4-{[2-(Furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide (MW 071) from Closest 5‑HT₂B Antagonist Comparators


5‑HT₂B Receptor Binding Affinity: MW 071 vs. Reference 5‑HT₂B Antagonist RS‑127445

MW 071 binds to the human 5‑HT₂B receptor with an IC₅₀ of 22 ± 9.0 nM in a radioligand displacement assay [1]. The widely used reference 5‑HT₂B antagonist RS‑127445 displays a reported Ki of 0.3 nM (pKi 9.5) at the same receptor [2]. Although the absolute binding affinity of MW 071 is lower, its therapeutic differentiation lies not in potency but in its unmatched selectivity and absence of agonist activity, parameters where RS‑127445 shows 5‑HT₂C cross‑reactivity (Ki 200 nM) and residual partial agonist effects in certain cellular contexts.

5-HT2B receptor radioligand binding Alzheimer's disease

Cellular Functional Antagonism and GPCR Selectivity Fingerprint of MW 071

In a stably transfected CHO cell line monitoring calcium flux (FLIPR), MW 071 inhibited 5‑HT₂BR‑mediated signaling with a cellular IC₅₀ of 54 nM, demonstrating full antagonist behavior [1]. When screened against a panel of 161 GPCRs (agonist and antagonist modes), MW 071 returned negative results for all but the 5‑HT₂B receptor, establishing near‑absolute selectivity [2]. In contrast, the reference compound RS‑127445, while also a potent antagonist, exhibits off‑target binding at 5‑HT₂C (Ki 200 nM) and has been reported to act as a partial agonist at high concentrations in certain assay formats.

functional assay GPCR selectivity calcium flux

Absence of 5‑HT₂BR Agonist Activity: A Critical Cardiac Safety Differentiator

MW 071 was engineered to completely lack 5‑HT₂BR agonist activity, a property confirmed through functional screens [1]. This distinguishes it from several marketed serotonergic drugs (e.g., pergolide, fenfluramine) and even from some experimental 5‑HT₂B antagonists that retain residual partial agonism. The cardiac liability of 5‑HT₂BR agonism is well established: chronic agonism induces valvular interstitial cell proliferation, leading to valvular heart disease and, in some cases, market withdrawal or FDA black‑box warnings [2]. RS‑127445, the most commonly used 5‑HT₂B antagonist probe, has been reported to exhibit partial agonist activity in certain cellular backgrounds, whereas MW 071 demonstrates clean antagonism across all tested systems.

cardiac safety valvulopathy 5-HT2B agonism

In Vitro ADME Profile: CYP and Transporter Negative Profile of MW 071

In a comprehensive in vitro absorption, distribution, metabolism and excretion (ADME) panel, MW 071 showed no inhibition of the major cytochrome P450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) at a concentration of 10 µM, as evidenced by T₁/₂ > 60 min for all isoforms [1]. Additionally, MW 071 did not inhibit any of the key drug transporters evaluated (OCT1, OCT2, BSEP, BCRP, P‑gp, MATE1, MATE2‑K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. This profile contrasts with many early‑stage 5‑HT₂B ligands, where CYP3A4 or CYP2D6 inhibition is frequently observed and necessitates structural mitigation. For example, the 5‑HT₂B antagonist SB‑204741 is known to inhibit CYP2D6 (IC₅₀ = 0.8 µM), limiting its utility in combination regimens.

drug metabolism CYP inhibition transporter inhibition

Rodent Microsomal Stability and Non‑CNS Off‑Target Safety: MW 071 vs. Traditional 5‑HT₂B Antagonists

MW 071 demonstrated high metabolic stability in rodent liver microsomes, with a half‑life exceeding 60 minutes [1]. In a kinome‑wide screen encompassing 302 human kinases, MW 071 showed no inhibitory activity, and further counter‑screens against MAO‑A/MAO‑B, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, COX‑1/COX‑2 and PDE3A/PDE4D2 were all negative [1]. This contrasts with the broader off‑target kinase profiles reported for some earlier 5‑HT₂B antagonists (e.g., RS‑127445 has been noted to inhibit certain kinases at micromolar concentrations in published kinase‑profiling databases).

microsomal stability kinase selectivity CNS safety

In Vivo Rescue of Alzheimer’s‑Relevant Synaptic and Memory Deficits: MW 071 vs. Vehicle-Treated Disease Models

In a mouse model of AD‑related synaptotoxicity, bilateral hippocampal infusion of Aβ oligomers (200 nM) or tau oligomers (500 nM) significantly impaired spatial memory in the radial arm water maze and associative memory in fear conditioning paradigms. Systemic administration of MW 071 fully rescued both forms of memory to levels indistinguishable from vehicle‑treated controls, without affecting performance of non‑impaired animals [1]. This in vivo efficacy is not a generic property of 5‑HT₂B antagonists; for example, the prototypical antagonist RS‑127445 has not been reported in comparable disease‑model paradigms, limiting the evidence base for its translational utility in neurodegeneration.

Alzheimer's disease long-term potentiation spatial memory

High‑Impact Research and Procurement Scenarios for N-(4-{[2-(Furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide (MW 071)


Target Validation Studies for 5‑HT₂B Receptors in Alzheimer’s Disease and Tauopathies

Use MW 071 as a highly selective chemical probe to interrogate the role of 5‑HT₂BR in synaptic plasticity and memory consolidation. The compound’s complete GPCR selectivity (161‑panel negative except 5‑HT₂B) ensures that any observed effects on long‑term potentiation or behavioral memory tasks can be confidently attributed to 5‑HT₂BR antagonism [1]. Its demonstrated in vivo rescue of Aβ‑ and tau‑induced cognitive deficits [2] makes it the antagonist of choice for mechanistic studies in transgenic or infusion‑based AD models.

Cardiac Safety Profiling of Serotonergic Compounds – Negative Control with Zero Agonist Liability

Employ MW 071 as a definitive negative control in 5‑HT₂B‑driven cardiac valvulopathy assays. Because MW 071 completely lacks agonist activity at 5‑HT₂BR (confirmed in a 161‑GPCR agonist screen) [3], it can serve as a reference compound to distinguish pure antagonist effects from the confounding partial agonism often seen with traditional 5‑HT₂B ligands, thereby strengthening toxicology study design.

Combinatorial CNS Polypharmacology Studies Requiring a Clean CYP Profile

In rodent behavioral pharmacology experiments where drug‑drug interactions must be minimized, MW 071’s spotless CYP450 inhibition profile (all seven major isoforms negative) [4] and lack of transporter inhibition allow it to be co‑administered with other CNS‑active agents without the risk of pharmacokinetic crosstalk, a feature not reliably offered by earlier 5‑HT₂B antagonists.

Kinase‑Selectivity Reference Standard in Kinome‑Wide Profiling Panels

MW 071, which is completely negative in a 302‑kinase screen [4], can be used as a benchmark for establishing assay sensitivity and as a selective control in high‑throughput kinase profiling campaigns, especially when screening sulfonamide‑ or acetamide‑containing libraries where pan‑kinase activity is a common liability.

Quote Request

Request a Quote for N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.